2-fluoro-5-nitro-4H-1,2,4-triazol-3-one
Description
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one is a fluorinated nitroheterocyclic compound belonging to the 1,2,4-triazol-3-one family. Its structure features a fluorine atom at the 2-position and a nitro group at the 5-position of the triazole ring. NTO is a well-studied insensitive explosive with high thermal stability and low sensitivity to impact .
Properties
Molecular Formula |
C2HFN4O3 |
|---|---|
Molecular Weight |
148.05 g/mol |
IUPAC Name |
2-fluoro-5-nitro-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C2HFN4O3/c3-6-2(8)4-1(5-6)7(9)10/h(H,4,5,8) |
InChI Key |
HAABTKFLZBXQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN(C(=O)N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one typically involves the nitration of a fluorinated triazole precursor. One common method includes the reaction of 2-fluoro-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the triazole ring .
Industrial Production Methods
Industrial production of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-fluoro-5-amino-4H-1,2,4-triazol-3-one.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-Fluoro-5-nitro-4H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Nitro-1,2,4-Triazol-3-One (NTO)
- Structure : Lacks the fluorine substituent at the 2-position but shares the nitro group at the 5-position.
- Synthesis : Typically synthesized via nitration of 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) using nitric acid .
- Key Differences : The fluorine in 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one may reduce sensitivity to external stimuli (e.g., impact or friction) due to increased bond strength (C–F vs. C–H), a hypothesis supported by studies on fluorinated explosives .
4-Amino-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- Structure: Contains an amino group at the 4-position and a methyl group at the 5-position.
- Applications : Primarily used as a precursor for Schiff bases and conazole derivatives with antimicrobial properties .
- Key Differences: The absence of a nitro group and presence of amino/methyl substituents make this compound more suited for biological applications rather than energetic materials .
2-(2,4-Dichloro-5-Nitrophenyl)-5-Methyl-1H-1,2,4-Triazol-3-One
- Structure : Features a dichloronitrophenyl group and methyl substituent, creating a bulky aromatic system.
- Key Differences : The phenyl ring introduces steric hindrance and alters electronic properties, reducing suitability for explosive applications compared to 2-fluoro-5-nitro-4H-1,2,4-triazol-3-one .
Physicochemical Properties
Functional and Application Comparisons
Energetic Materials
- NTO : Widely used as an insensitive explosive due to its balanced detonation velocity (8,150 m/s) and low sensitivity .
- 2-Fluoro-5-Nitro-4H-1,2,4-Triazol-3-One : The fluorine substituent may further desensitize the compound, making it safer for handling, though detonation performance data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
